molecular formula C14H18N4O2 B12245868 1-(cyclopentylmethyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

1-(cyclopentylmethyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12245868
M. Wt: 274.32 g/mol
InChI Key: ZYXCYEFEBFPJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclopentylmethyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that features a triazole ring, a furan ring, and a cyclopentylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopentylmethyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.

    Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan derivative reacts with a suitable electrophile.

    Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group can be attached via a Friedel-Crafts alkylation reaction, where cyclopentylmethyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(cyclopentylmethyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

1-(cyclopentylmethyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(cyclopentylmethyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the furan ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(cyclopentylmethyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
  • 1-(cyclopentylmethyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylate
  • 1-(cyclopentylmethyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

This compound is unique due to the combination of its structural features, which include a triazole ring, a furan ring, and a cyclopentylmethyl group. This combination imparts specific chemical and physical properties that can be exploited in various applications.

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

1-(cyclopentylmethyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C14H18N4O2/c19-14(15-8-12-6-3-7-20-12)13-10-18(17-16-13)9-11-4-1-2-5-11/h3,6-7,10-11H,1-2,4-5,8-9H2,(H,15,19)

InChI Key

ZYXCYEFEBFPJJC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CN2C=C(N=N2)C(=O)NCC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.